molecular formula C8H4Br2F4 B3043187 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 776-40-9

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No.: B3043187
CAS No.: 776-40-9
M. Wt: 335.92 g/mol
InChI Key: WTBYGXCRADGSLY-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzene, where the hydrogen atoms at the 2, 3, 5, and 6 positions are replaced by fluorine atoms, and the hydrogen atoms at the 1 and 4 positions are replaced by bromomethyl groups

Preparation Methods

The synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene typically involves the bromination of 2,3,5,6-tetrafluorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve heating the mixture to facilitate the substitution of the methyl hydrogen atoms with bromine atoms, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions where the bromomethyl groups are reduced to methyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

    Chemical Biology: The compound is used in the study of biological systems, including the development of probes and imaging agents for biological research.

Mechanism of Action

The mechanism by which 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. In oxidation and reduction reactions, the bromomethyl groups undergo changes in their oxidation state, leading to the formation of different functional groups.

The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene can be compared with other similar compounds, such as:

    1,4-Bis(bromomethyl)benzene: This compound lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    1,4-Dibromomethylbenzene: Similar to 1,4-Bis(bromomethyl)benzene but with different substitution patterns.

    2,3,5,6-Tetrafluorotoluene: This compound has fluorine atoms but lacks the bromomethyl groups, leading to different chemical behavior.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBYGXCRADGSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)CBr)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-40-9
Record name 776-40-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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